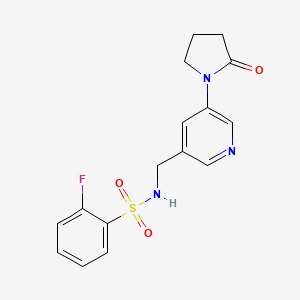

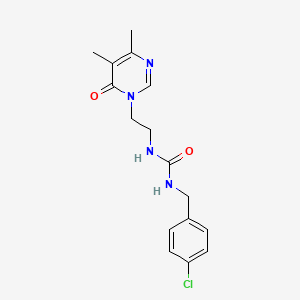

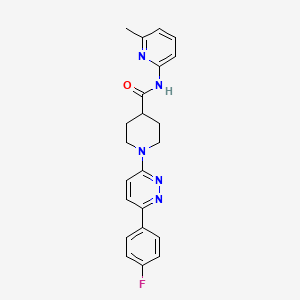

3-((3-chloropyridin-4-yl)oxy)-N-ethylpiperidine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 3-((3-chloropyridin-4-yl)oxy)-N-ethylpiperidine-1-carboxamide is a chemical entity that appears to be related to various research areas, including crystal engineering, synthesis of bioactive molecules, and studies of nucleophilic displacement reactions. While the exact compound is not directly mentioned in the provided papers, insights can be drawn from related compounds and their chemical behavior.

Synthesis Analysis

The synthesis of related compounds involves the reaction of pyridine derivatives with other chemical entities. For instance, the synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides involves the reaction of pyrazole carbonyl chloride with substituted phenylhydroxyamines, which are prepared by reducing substituted nitrobenzene compounds with a Zn/NH4Cl reductant system in alcohol . Similarly, the synthesis of 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide is achieved by reacting 2-chloro-3-amino-4-methylpyridine with 2-chloropyridine-3-carboxylic acid under optimal conditions . These methods suggest that the synthesis of the compound may also involve multi-step reactions with careful optimization of conditions to achieve high yield and purity.

Molecular Structure Analysis

The molecular structure of related compounds is characterized using various analytical techniques such as IR, 1H NMR, and HRMS . These techniques provide detailed information about the molecular framework and functional groups present in the compound. The structure of 3-((3-chloropyridin-4-yl)oxy)-N-ethylpiperidine-1-carboxamide would likely be elucidated using similar methods, ensuring the correct assembly of the molecule.

Chemical Reactions Analysis

Chemical reactions involving related compounds show that they can participate in nucleophilic displacement reactions. For example, 3-chloro-1-ethylpiperidine undergoes nucleophilic displacement reactions to give an ambident bicyclic aziridinium ion, which then reacts with nucleophiles to yield pyrrolidine and piperidine isomers . This suggests that the compound may also undergo similar nucleophilic reactions, potentially leading to a variety of products depending on the reaction conditions and the nucleophiles involved.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structure. For instance, the presence of a carboxamide group and a pyridine N-oxide in the structure can lead to specific hydrogen bonding and C-H...O interactions, which can be exploited in crystal engineering and the synthesis of pharmaceutical cocrystals . The compound 3-((3-chloropyridin-4-yl)oxy)-N-ethylpiperidine-1-carboxamide would also be expected to exhibit unique properties based on its functional groups, which could affect its solubility, stability, and reactivity.

Wissenschaftliche Forschungsanwendungen

Synthesis and Optimization

Improved Synthesis Techniques : Research has been conducted on the synthesis of similar compounds, like 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide, with a focus on optimizing reaction conditions for better yield and purity (Yang-Heon Song, 2007).

Facile Synthesis Methods : A convenient synthesis method for carboxamide derivatives, which might be relevant for the synthesis of the target compound, has been developed (K. Kobayashi et al., 2009).

Chemical Properties and Reactions

Water Mediated Synthesis : Studies on similar compounds, such as 6-amino-5-cyano-2-oxo-N-(pyridin-2-yl)-4-(p-tolyl)-2H-[1,2'-bipyridine]-3-carboxamide, have been performed using water-mediated synthesis methods, which might offer insights into eco-friendly and efficient synthesis processes (R. Jayarajan et al., 2019).

Structural Characterization and Analysis : Research has been done on the crystal structure and biological activity of compounds structurally similar to the target compound, providing insights into their potential applications and interaction mechanisms (Li et al., 2015).

Potential Therapeutic and Biological Applications

Inhibitor of Met Kinase Superfamily : Studies have identified compounds similar to the target as potent inhibitors of the Met kinase superfamily, indicating possible therapeutic applications in oncology (G. M. Schroeder et al., 2009).

Glycine Transporter 1 Inhibition : Some compounds structurally related to the target have been identified as glycine transporter 1 inhibitors, suggesting potential neurological applications (Shuji Yamamoto et al., 2016).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

3-(3-chloropyridin-4-yl)oxy-N-ethylpiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClN3O2/c1-2-16-13(18)17-7-3-4-10(9-17)19-12-5-6-15-8-11(12)14/h5-6,8,10H,2-4,7,9H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STPZVYTVGQLXDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N1CCCC(C1)OC2=C(C=NC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((3-chloropyridin-4-yl)oxy)-N-ethylpiperidine-1-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Isopropyl)indeno[2,3-d]pyrazol-4-hydrazone](/img/structure/B3002603.png)

![2-[(2-chloro-6,7-dimethylquinolin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B3002604.png)

![4-[6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl]morpholine](/img/structure/B3002610.png)

![N-(2,5-dimethylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3002611.png)

![Naphtho[2,1-b]furan-2-carboxylic acid](/img/structure/B3002612.png)

![3-(4-methoxyphenyl)-1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)propan-1-one](/img/structure/B3002618.png)